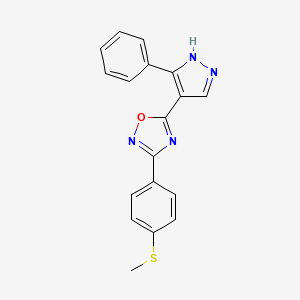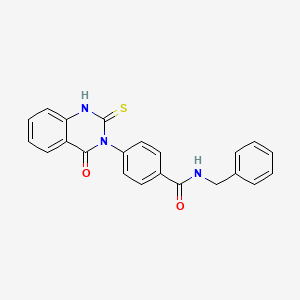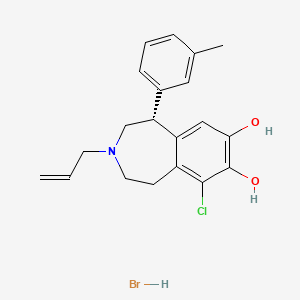
3-(4-(methylthio)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(methylthio)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a pyrazole ring and a phenyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the oxadiazole ring: The pyrazole derivative is then reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(methylthio)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl and pyrazole derivatives.
Applications De Recherche Scientifique
3-(4-(methylthio)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(methylthio)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole and pyrazole rings suggests potential interactions with biological macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Uniqueness
3-(4-(methylthio)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is unique due to the presence of the methylthio group, which can undergo specific chemical reactions that other similar compounds may not
Propriétés
Formule moléculaire |
C18H14N4OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-(4-methylsulfanylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14N4OS/c1-24-14-9-7-13(8-10-14)17-20-18(23-22-17)15-11-19-21-16(15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21) |
Clé InChI |
KDJRLJIDCCJXFG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14106767.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14106776.png)
![7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14106777.png)
![9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106796.png)
![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106803.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14106810.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14106811.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14106816.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106831.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106837.png)
![ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14106838.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B14106840.png)
